methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol It is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a propanoate ester group
Mechanism of Action
Target of Action
Similar compounds have shown interactions with various biological targets .
Mode of Action
Molecular simulation studies of related compounds suggest that they may bind to active sites of certain proteins, characterized by lower binding free energy .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have shown certain insecticidal and fungicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-bromo-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the acrylate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: Similar structure but with the bromine atom at a different position on the pyrazole ring.
3-(3-bromo-1H-pyrazol-1-yl)propanoic acid: The carboxylic acid analog of the ester compound.
Uniqueness
Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 3-(3-bromopyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNZCYFXWMFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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